molecular formula C23H25NO5 B2734359 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-91-8

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2734359
CAS No.: 637751-91-8
M. Wt: 395.455
InChI Key: HWNYPCUJIBONFL-UHFFFAOYSA-N
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Description

The compound 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS: 637751-91-8, ChemSpider ID: 1173837) is a synthetic chromenone derivative with the molecular formula C23H25NO5 and a molecular weight of 395.455 g/mol . Its structure features:

  • A 7-hydroxy group on the chromenone core.
  • A 3-methoxyphenoxy substituent at position 2.
  • A 2-methyl group at position 2.
  • A piperidin-1-ylmethyl moiety at position 8.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-15-22(29-17-8-6-7-16(13-17)27-2)21(26)18-9-10-20(25)19(23(18)28-15)14-24-11-4-3-5-12-24/h6-10,13,25H,3-5,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNYPCUJIBONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a compound belonging to the class of flavonoids, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

The molecular formula of the compound is C23H25NO5C_{23}H_{25}NO_5, with a molecular weight of approximately 395.45 g/mol. The structure features a chromenone backbone, which is common in many bioactive compounds.

1. Antimicrobial Activity

Research has demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. In specific studies, 7-hydroxy derivatives were evaluated against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed high antimicrobial activity, suggesting that modifications in the chromenone structure can enhance efficacy against pathogenic bacteria .

CompoundBacterial StrainActivity Level
7-Hydroxy-2-oxo-2H-chromen-4-yl-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-hydrazideStaphylococcus pneumoniaeHigh
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-onePseudomonas aeruginosaModerate

2. Anticancer Activity

The anticancer potential of 7-hydroxy flavonoids has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, studies indicated that the compound could enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects, leading to increased apoptosis in cancer cells .

Case Study:
In a study involving MDA-MB-231 cells, the combination of this compound with doxorubicin resulted in a significant reduction in cell viability compared to treatment with doxorubicin alone. The observed synergistic effect was attributed to enhanced induction of apoptosis and cell cycle arrest at the G0/G1 phase .

3. Antioxidant Activity

The antioxidant properties of flavonoids are well-documented. Research indicates that 7-hydroxy derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound effectively reduces tumor growth.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

(a) 3-(2-Methoxyphenoxy) Analogs
  • Example: 7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (ChemSpider ID: 4158957). Molecular Formula: C22H24N2O3. Key Differences:
  • The methoxy group on the phenoxy substituent is at position 2 instead of 3.
  • The piperazinylmethyl group (vs. piperidinylmethyl) introduces an additional nitrogen, altering polarity and hydrogen-bonding capacity .
(b) 3-(4-Methoxyphenyl) Analogs
  • Example: 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (Compound 2t, CAS: Unspecified). Molecular Formula: C24H27NO4. Key Differences:
  • Replacement of 3-methoxyphenoxy with 4-methoxyphenyl eliminates the ether linkage, reducing conformational flexibility.
  • The 2-methylpiperidinylmethyl group introduces steric hindrance compared to unsubstituted piperidine .

Substituent Variations at Position 8

(a) Piperidine vs. Pyrrolidine Derivatives
  • Example: 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (Compound 2f). Molecular Formula: C21H21NO4. Key Differences:
  • Pyrrolidinylmethyl (5-membered ring) vs.
(b) Methyl-Substituted Piperidine Derivatives
  • Examples: 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS: 637753-25-4). 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS: 637752-60-4). Molecular Formula: C24H27NO4. Key Differences:
  • 3-Methylpiperidinyl and 4-methylpiperidinyl groups introduce regioselective steric effects, modulating interactions with hydrophobic pockets in enzymes or receptors .

Halogen and Trifluoromethyl Modifications

  • Example: 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 307507-19-3). Molecular Formula: C24H22ClF3NO3. Key Differences:
  • 2-Chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability but may increase toxicity risks .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • 3-Methoxyphenoxy vs.
  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen increases water solubility but may reduce blood-brain barrier permeability compared to piperidine .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituent (Position 3) Substituent (Position 8) Molecular Weight (g/mol) Key Features Reference
Target Compound C23H25NO5 3-Methoxyphenoxy Piperidin-1-ylmethyl 395.455 High conformational flexibility
3-(2-Methoxyphenoxy) Analog C22H24N2O5 2-Methoxyphenoxy 4-Methylpiperazinylmethyl 396.443 Increased polarity
3-(4-Methoxyphenyl) Analog (Compound 2t) C24H27NO4 4-Methoxyphenyl 2-Methylpiperidinylmethyl 393.475 Steric hindrance at position 8
8-(Pyrrolidin-1-ylmethyl) Analog (Compound 2f) C21H21NO4 4-Hydroxyphenyl Pyrrolidin-1-ylmethyl 351.401 Reduced ring size at position 8
3-(2-Chlorophenyl)-2-(Trifluoromethyl) Analog C24H22ClF3NO3 2-Chlorophenyl 4-Methylpiperidinylmethyl 481.889 Enhanced lipophilicity

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